molecular formula C8H8BrNO2 B1446758 (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine CAS No. 887581-73-9

(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine

Cat. No.: B1446758
CAS No.: 887581-73-9
M. Wt: 230.06 g/mol
InChI Key: SMZCQOSIKIMZDI-UHFFFAOYSA-N
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Description

(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine is an organic compound that features a brominated benzodioxole ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a methanamine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The brominated intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the hydrogenated benzodioxole derivative.

    Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s brominated benzodioxole structure is likely to play a key role in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorobenzo[d][1,3]dioxol-7-yl)methanamine
  • (5-Fluorobenzo[d][1,3]dioxol-7-yl)methanamine
  • (5-Iodobenzo[d][1,3]dioxol-7-yl)methanamine

Uniqueness

(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

(6-bromo-1,3-benzodioxol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZCQOSIKIMZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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